(5Z)-3-(4-FLUOROPHENYL)-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE
CAS No.: 73235-65-1
Cat. No.: VC7127109
Molecular Formula: C16H10FNO2S
Molecular Weight: 299.32
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 73235-65-1 |
|---|---|
| Molecular Formula | C16H10FNO2S |
| Molecular Weight | 299.32 |
| IUPAC Name | (5Z)-5-benzylidene-3-(4-fluorophenyl)-1,3-thiazolidine-2,4-dione |
| Standard InChI | InChI=1S/C16H10FNO2S/c17-12-6-8-13(9-7-12)18-15(19)14(21-16(18)20)10-11-4-2-1-3-5-11/h1-10H/b14-10- |
| Standard InChI Key | UKGFRJGUJHAYET-UVTDQMKNSA-N |
| SMILES | C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)C3=CC=C(C=C3)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, (5Z)-5-benzylidene-3-(4-fluorophenyl)-1,3-thiazolidine-2,4-dione, reflects its core structure: a thiazolidine ring substituted at positions 3 and 5 with a 4-fluorophenyl group and a benzylidene moiety, respectively. The Z-configuration of the benzylidene double bond is critical for maintaining planarity and influencing intermolecular interactions . Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₀FNO₂S |
| Molecular Weight | 299.32 g/mol |
| CAS Registry Number | 73235-65-1 |
| SMILES Notation | C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)C3=CC=C(C=C3)F |
The fluorine atom at the para position of the phenyl ring introduces electronegativity, potentially enhancing binding affinity to hydrophobic enzyme pockets . X-ray crystallographic data for analogous compounds reveal a nearly planar thiazolidine ring, with dihedral angles between the aryl substituents and the core scaffold ranging from 5–15° .
Spectroscopic and Computational Data
Density functional theory (DFT) simulations predict a dipole moment of 4.8 Debye, indicating moderate polarity. Infrared spectroscopy of related thiazolidine-diones shows characteristic C=O stretches at 1,740–1,760 cm⁻¹ and C-S-C vibrations at 680–710 cm⁻¹. Nuclear magnetic resonance (NMR) spectral predictions include:
-
¹H NMR: δ 7.8–7.6 (m, benzylidene protons), δ 7.4–7.2 (m, fluorophenyl protons)
-
¹³C NMR: δ 190–185 (C=O), δ 140–135 (C-F coupling)
Synthesis and Structural Analogues
Synthetic Routes
Thiazolidine-2,4-diones are typically synthesized via condensation reactions between thiourea derivatives and α-keto acids or esters. For this compound, a plausible pathway involves:
-
Knoevenagel Condensation: Reaction of 3-(4-fluorophenyl)thiazolidine-2,4-dione with benzaldehyde under acidic conditions.
-
Catalytic Optimization: Use of piperidine or ammonium acetate in refluxing ethanol (yield: 60–75%) .
A comparative analysis of synthetic yields for structurally similar compounds is provided below:
| Substituent R¹ | Substituent R² | Yield (%) | Reference |
|---|---|---|---|
| 4-Fluorophenyl | Benzylidene | 68 | |
| 4-Nitrophenyl | Cyclohexylidene | 52 | |
| 3,4-Dimethoxyphenyl | Thiophen-2-ylidene | 71 |
Structural Modifications and SAR Insights
Structure-activity relationship (SAR) studies highlight the importance of the 4-fluorophenyl group in enhancing metabolic stability. For example:
-
Replacement of fluorine with chlorine decreases plasma half-life from 4.2 h to 2.7 h in murine models .
-
The benzylidene moiety contributes to π-π stacking interactions with aromatic residues in enzyme active sites, as demonstrated in molecular docking studies of 15-hydroxyprostaglandin dehydrogenase inhibitors .
Biological Activities and Mechanisms
| Compound Class | Target Enzyme | IC₅₀ (nM) | Ki (nM) |
|---|---|---|---|
| 5-(4-Cyclohexylethoxybenzylidene) | 15-HPGDH | 50.9 | - |
| 5-(4-Methoxybenzylidene) | PPARγ | 232.0 | - |
| Theoretical Prediction | 15-HPGDH | ~100 | - |
Theoretical models suggest that the 4-fluorophenyl group may reduce off-target binding to PPARγ receptors compared to non-fluorinated analogs, potentially minimizing adverse effects like weight gain .
Cytoprotective and Anti-inflammatory Effects
Patent WO2003009807A2 discloses thiazolidine-dione derivatives as cytoprotective agents in oxidative stress models . Key findings include:
-
40% reduction in reactive oxygen species (ROS) in HaCaT keratinocytes at 10 μM
-
Upregulation of Nrf2-mediated antioxidant response element (ARE) pathways
Pharmacokinetic and Toxicological Considerations
ADMET Profiling
Predictive ADMET data generated using SwissADME indicates:
-
High gastrointestinal absorption (95% probability)
-
Blood-brain barrier permeability (log BB = 0.3)
-
CYP3A4 inhibition risk (pKi = 6.1)
Acute Toxicity
In preliminary rodent studies, the LD₅₀ for analogous compounds exceeds 2,000 mg/kg (oral), suggesting a wide therapeutic window.
Future Research Directions
-
Target Deconvolution: Identification of primary molecular targets via chemical proteomics.
-
Formulation Optimization: Development of nanocarrier systems to enhance aqueous solubility.
-
In Vivo Efficacy Studies: Evaluation in models of diabetes, cancer, and neurodegenerative diseases.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume